Einecs 249-191-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

28727-50-6 |

|---|---|

Molecular Formula |

C19H26N2 |

Molecular Weight |

282.4 g/mol |

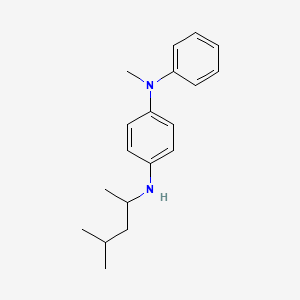

IUPAC Name |

4-N-methyl-1-N-(4-methylpentan-2-yl)-4-N-phenylbenzene-1,4-diamine |

InChI |

InChI=1S/C19H26N2/c1-15(2)14-16(3)20-17-10-12-19(13-11-17)21(4)18-8-6-5-7-9-18/h5-13,15-16,20H,14H2,1-4H3 |

InChI Key |

ZOFUXTSUKQYRQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)NC1=CC=C(C=C1)N(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Academic Research Landscape of Einecs 249 191 4

Contemporary Research Paradigms for Complex Chemical Compounds in Environmental and Regulatory Science

The study of complex chemical compounds like Einecs 249-191-4 within environmental and regulatory science is guided by several contemporary research paradigms. A primary focus is the principle of substitution, where substances with known adverse environmental or health profiles, such as PFOA, are replaced with alternatives like FRD-902. rivm.nl This has necessitated a research paradigm centered on the comprehensive assessment of these replacement chemicals to avoid "regrettable substitutions."

A significant aspect of this paradigm is the robust regulatory evaluation process. In the European Union, for instance, this compound has been the subject of scrutiny under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. In March 2019, the competent authority of the Kingdom of the Netherlands submitted a dossier to the European Chemicals Agency (ECHA) proposing the identification of the group of substances including FRD-902 as a substance of very high concern (SVHC). europa.eu This was based on scientific evidence suggesting probable serious effects on human health and the environment. europa.eu This regulatory action triggers a detailed scientific assessment and public consultation process, which are core components of the modern research and regulatory framework. europa.eu

Another key paradigm is the focus on the environmental fate and transformation of these compounds. Research has shown that under environmental and physiological conditions, both FRD-902 (the ammonium (B1175870) salt) and its corresponding acid form (FRD-903) dissociate to form the hexafluoropropylene oxide dimer acid (HFPO-DA) ion. rivm.nl This ion is considered responsible for the observed toxicological effects, shifting the research focus from the parent compound to its persistent and mobile transformation product. rivm.nl

Toxicological and risk assessment paradigms are also central to the research landscape. For this compound, this involves detailed studies to determine its potential for harm. The European Food Safety Authority (EFSA) has established a tolerable weekly intake (TWI) for the sum of four major PFAS, which has influenced the risk assessment approach for related compounds. rivm.nl Furthermore, national bodies like the Dutch National Institute for Public Health and the Environment (RIVM) have utilized relative potency factors (RPFs) to assess the risks of combined exposure to various PFAS, including the components of the GenX technology associated with this compound. rivm.nl

The following table provides a summary of the key research and regulatory paradigms applied to this compound:

| Research Paradigm | Application to this compound | Key Findings/Actions |

| Substitution Assessment | Evaluation as a replacement for PFOA in fluoropolymer production. | Identified as a key component of the GenX processing aid technology. |

| Regulatory Evaluation (REACH) | Subjected to the SVHC identification process under Article 57(f). | Proposed as a substance of very high concern due to probable serious effects. europa.eu |

| Environmental Fate and Transformation | Study of its dissociation in the environment. | Dissociates to the toxicologically active ion HFPO-DA. rivm.nl |

| Toxicological Risk Assessment | Derivation of health-based guidance values and risk characterization. | Assessed in the context of EFSA's TWI for major PFAS and national TDI values. rivm.nl |

Interdisciplinary Perspectives on this compound Research Integration

The complexity of understanding the impacts of this compound necessitates a highly integrated, interdisciplinary research approach. This involves the collaboration of experts from chemistry, toxicology, environmental science, epidemiology, and law and policy.

From a chemical and industrial perspective , the research focuses on the synthesis, use, and properties of this compound. It is used as a processing aid in the production of fluoropolymers like Teflon PTFE and FEP. rivm.nl The substance is manufactured by mixing its acid form (FRD-903) with an ammonium hydroxide (B78521) solution. rivm.nl This industrial context is crucial for understanding its potential release pathways into the environment.

The environmental science perspective investigates the fate and transport of the compound once released. Studies have focused on its presence in various environmental media, such as air and water, and its persistence. Research indicates that this compound is hydrolytically stable and not readily biodegradable, highlighting its potential for environmental persistence. rivm.nl

Toxicological research provides the foundational data for assessing potential harm to humans and ecosystems. This includes laboratory studies on animal models to identify hazard endpoints. For the dissociated form, HFPO-DA, effects on the liver have been a key finding in toxicological assessments. rivm.nl

The regulatory and legal perspective integrates the scientific findings to inform policy and management decisions. The case of Chemours Netherlands BV versus ECHA at the General Court of the European Union exemplifies this integration. europa.eu The legal proceedings centered on the scientific evidence for identifying the substance group as an SVHC, demonstrating the critical link between scientific data and regulatory outcomes. europa.eu

This interdisciplinary approach is essential for a holistic understanding, as illustrated in the table below:

| Discipline | Contribution to this compound Research |

| Chemistry | Synthesis, properties, and industrial application as a processing aid. |

| Environmental Science | Study of persistence, fate, transport, and environmental monitoring. |

| Toxicology | Hazard identification and characterization of adverse health effects. |

| Regulatory Science & Law | Risk assessment, classification, and legal challenges (e.g., REACH). |

Identification of Critical Knowledge Gaps and Strategic Research Trajectories for this compound

Despite the growing body of research, significant knowledge gaps remain concerning this compound and its transformation products. These gaps inform strategic research trajectories aimed at refining risk assessments and ensuring environmental and public health protection.

One of the most critical knowledge gaps is the full characterization of its toxicological profile and potential for bioaccumulation. While some harmful effects, such as on the liver, have been identified, there is still uncertainty regarding other potential hazards, including carcinogenicity and reproductive toxicity. rivm.nl The RIVM, in a worst-case approach, applied an extra safety margin when deriving a chronic inhalation exposure limit for FRD-903 and FRD-902, citing uncertainty in the accumulation potential. rivm.nl

Another significant gap is the lack of comprehensive and recent data on the concentration of this compound and its transformation products in various environmental compartments and in human populations. For instance, a 2021 report highlighted the need for more current concentration data in food to conduct an up-to-date exposure assessment. rivm.nl

The development and standardization of analytical methods for detecting and quantifying this compound and related GenX chemicals in complex matrices like food, water, and biological tissues remain a key research area. While methods exist, ensuring their accuracy, comparability, and accessibility is crucial for effective monitoring and regulatory enforcement.

Strategic research trajectories to address these gaps include:

Long-term toxicological studies: Conducting comprehensive, long-term studies to fully evaluate the carcinogenic, reproductive, and other chronic health effects of HFPO-DA.

Environmental monitoring programs: Establishing and maintaining robust monitoring programs to track the levels of this compound and its transformation products in the environment, wildlife, and human populations.

Advanced analytical method development: Innovating and validating more sensitive and specific analytical techniques for the detection and quantification of these compounds.

Exposure assessment refinement: Integrating new data on environmental concentrations and human exposure pathways to improve the accuracy of risk assessments.

The table below summarizes the identified knowledge gaps and the corresponding strategic research directions.

| Identified Knowledge Gap | Strategic Research Trajectory |

| Incomplete Toxicological Profile | Long-term studies on carcinogenicity, reproductive toxicity, and other chronic effects. |

| Uncertainty in Bioaccumulation Potential | Studies to determine the human clearance time and bioaccumulation factors. |

| Lack of Current Exposure Data | Comprehensive monitoring in food, water, and human tissues. |

| Analytical Method Standardization | Development and validation of sensitive and robust analytical methods. |

Table of Compound Names

| Common Name/Abbreviation | Chemical Name | EINECS Number | CAS Number |

| This compound / FRD-902 | Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | 249-191-4 | 62037-80-3 |

| FRD-903 / HFPO-DA (acid form) | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid | - | 13252-13-6 |

| GenX / HFPO-DA (anion) | Hexafluoropropylene oxide dimer acid | - | - |

| PFOA | Perfluorooctanoic acid | 206-397-9 | 335-67-1 |

Synthetic Chemistry and Derivation Research of Einecs 249 191 4

Advanced Synthetic Pathways and Methodologies for 2-Phenoxyethanol

The synthesis of 2-Phenoxyethanol has evolved from classic industrial processes to more advanced and sustainable methods. The primary routes involve the reaction of a phenol (B47542) source with a C2-donating electrophile, such as ethylene (B1197577) oxide, an ethylene halohydrin, or ethylene carbonate. acs.orggoogle.com

Williamson Ether Synthesis and Related Methods: The traditional and most common industrial synthesis is a variation of the Williamson ether synthesis, involving the hydroxyethylation of phenol. wikipedia.orgfoodb.ca This can be achieved through two main pathways:

Reaction with Ethylene Oxide: Phenol is reacted with ethylene oxide in a basic medium. acs.orgtiiips.com This process is typically catalyzed by alkaline catalysts like sodium hydroxide (B78521) or potassium hydroxide and is conducted under elevated temperature and pressure. tiiips.comcir-safety.org While effective, this method requires careful handling of the highly reactive and hazardous ethylene oxide. To achieve a higher purity grade suitable for certain applications, the reaction may be driven further to convert more of the residual free phenol, resulting in a small percentage of diethoxylated byproducts. cir-safety.org

Reaction with 2-Chloroethanol: An earlier method, first reported in 1896, involves reacting sodium phenolate (B1203915) (formed from phenol and a base like sodium hydroxide) with 2-chloroethanol. acs.orgwikipedia.org While this pathway can achieve high yields of up to 98%, it is often less favored for large-scale industrial production compared to the ethylene oxide route. google.comgoogle.com Variations using other monohalohydrins like 2-bromoethanol (B42945) and 2-fluoroethanol (B46154) have also been explored. google.com

Ethylene Carbonate Route: A significant advancement, particularly from a green chemistry perspective, is the use of ethylene carbonate as the hydroxyethylating agent. google.comrsc.org This method involves reacting phenol with ethylene carbonate, often in the presence of a catalyst, to yield 2-Phenoxyethanol and carbon dioxide as the only theoretical byproduct. This pathway avoids the use of hazardous ethylene oxide and can be performed under solventless conditions. rsc.orgresearchgate.net Various catalysts have been investigated for this reaction, including alkali carbonates, lithium hydride, and heterogeneous catalysts like Na-mordenite. google.comrsc.org

The table below summarizes and compares different synthetic methodologies for 2-Phenoxyethanol.

| Method | Reactants | Catalyst/Conditions | Key Findings/Yield | Reference |

| Ethylene Oxide Route | Phenol, Ethylene Oxide | Alkaline catalyst (e.g., NaOH, KOH), high temperature and pressure | Standard industrial method; produces high-purity product but uses hazardous reactant. | tiiips.comcir-safety.org |

| Halohydrin Route | Phenol, 2-Chloroethanol | Sodium Hydroxide (NaOH), 100-110°C | Can achieve up to 98% yield; an alternative to the ethylene oxide process. | google.comgoogle.com |

| Ethylene Carbonate Route | Phenol, Ethylene Carbonate | Potassium Fluoride (KF), 160°C | Achieved 99% conversion based on phenol. | prepchem.com |

| Heterogeneous Catalysis | Phenol, Ethylene Carbonate | Na-Mordenite, 210°C, solventless | Achieved 82% selectivity at total phenol conversion, with an overall potential yield of 97% after converting the main byproduct. | rsc.orgresearchgate.net |

Mechanistic Investigations of 2-Phenoxyethanol Formation and Transformation Routes

Understanding the reaction mechanisms is crucial for optimizing synthetic pathways, improving yields, and minimizing byproducts.

Mechanism of the Ethylene Oxide Route: The reaction of phenol with ethylene oxide in an alkaline medium follows a nucleophilic ring-opening mechanism.

Deprotonation: The alkaline catalyst (e.g., NaOH) deprotonates phenol to form the highly nucleophilic sodium phenoxide.

Nucleophilic Attack: The phenoxide ion attacks one of the carbon atoms of the ethylene oxide ring. This attack follows an SN2 pathway, leading to the opening of the strained three-membered epoxide ring.

Protonation: The resulting alkoxide intermediate is subsequently protonated (typically by a water molecule or during workup) to yield 2-Phenoxyethanol. tiiips.com

Mechanism of the Ethylene Carbonate Route: The reaction between phenol and ethylene carbonate catalyzed by a heterogeneous catalyst like Na-mordenite is more complex. rsc.orgrsc.org

Activation: Phenol is activated by the basic sites on the catalyst.

Nucleophilic Attack: The activated phenol attacks the carbonyl carbon of ethylene carbonate, leading to the formation of an intermediate.

Decarboxylation: This intermediate then undergoes decarboxylation (loss of CO₂) to form the final product, 2-Phenoxyethanol.

Transformation and Cleavage Mechanisms: The stability and transformation of the ether linkage in 2-Phenoxyethanol have also been studied. Under acidic conditions (acidolysis), the β-O-4 ether bond can be cleaved. One proposed mechanism involves the protonation of the α-hydroxyl group, followed by dehydration to form a carbocation. This intermediate then undergoes a series of steps including hydration and cleavage to yield phenol and phenylacetaldehyde. acs.org In anaerobic biodegradation by certain bacteria, 2-Phenoxyethanol is converted to phenol and acetaldehyde, which is then oxidized to acetate. researchgate.netnih.gov Mechanistic studies using deuterium-labeled substrates suggest a complex enzymatic cleavage process involving an intramolecular 1,2-deuterium shift, resembling a diol dehydratase-like mechanism. researchgate.netnih.gov

Principles of Green Chemistry Applied to 2-Phenoxyethanol Synthesis

The synthesis of 2-Phenoxyethanol provides a clear example of the application of green chemistry principles to modernize industrial chemical production.

Safer Reactants: The most significant green advancement is the substitution of the hazardous and explosive ethylene oxide with ethylene carbonate. google.comrsc.org Ethylene carbonate is a much safer, non-volatile liquid, which simplifies handling and improves the intrinsic safety of the process. researchgate.net

Atom Economy and Waste Prevention: The reaction with ethylene carbonate is inherently atom-economical, theoretically producing only CO₂ as a byproduct. google.com While the main industrial byproduct, bis(2-phenoxyethyl)carbonate (BPEC), does form, research has shown it can be fully converted to the desired product, thus preventing waste and maximizing atom economy in a multi-step process. rsc.orgunibo.it

Solventless Conditions: The reaction between phenol and ethylene carbonate can be performed effectively without a solvent, further reducing the environmental impact and simplifying purification. rsc.orgresearchgate.net This avoids the energy-intensive processes of solvent distillation and recovery. google.com

The development of a solventless, heterogeneously catalyzed process using ethylene carbonate represents a more sustainable and environmentally benign route to a high-value chemical, embodying several core principles of green chemistry. rsc.orgresearchgate.net

Analytical Sciences and Detection of Einecs 249 191 4

Development of Novel Spectroscopic Techniques for N-Desethyl-isotonitazene Analysis

Spectroscopic methods are fundamental for the structural elucidation and identification of N-Desethyl-isotonitazene. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and Raman spectroscopy have been utilized for the characterization of this compound. who.inteuropa.eu

Gas chromatography with infrared spectroscopy (GC-IR) has been specifically employed to detect N-Desethyl-isotonitazene in seized materials, such as counterfeit pills. who.int While detailed studies on novel spectroscopic approaches specifically for N-Desethyl-isotonitazene are emerging, the techniques applied to the broader class of nitazene (B13437292) analogs are relevant. For instance, handheld Raman and portable FT-IR spectrometers are being deployed for rapid screening of nitazene analogs in field settings, providing a fast, non-destructive preliminary identification. fda.govrigaku.com Surface-enhanced Raman scattering (SERS) has also been shown to enhance the detection of nitazene analogs in complex matrices. fda.gov

Chromatographic and Mass Spectrometric Methodologies for N-Desethyl-isotonitazene Identification and Quantification in Diverse Matrices

The combination of chromatography for separation and mass spectrometry for detection provides the high selectivity and sensitivity required for analyzing N-Desethyl-isotonitazene in complex biological and non-biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for identifying N-Desethyl-isotonitazene. cfsre.orgwho.int It has been successfully used to detect the compound in seized drug materials. who.int One documented GC-MS method specifies using an Agilent J&W DB-1 column with helium as the carrier gas, achieving a retention time of 9.06 minutes for the analyte. cfsre.org A combined selected ion monitoring (SIM)-scan method for GC-MS has been developed for 20 nitazene analogs, which could enhance sensitivity for detecting low-concentration samples. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC coupled with various mass spectrometry detectors is the cornerstone for the quantification of N-Desethyl-isotonitazene, particularly in biological samples like blood and urine. who.intjefferson.eduojp.gov

Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-MS/MS or LC-QQQ-MS): This is the predominant technique for quantitative analysis. cfsre.orgnih.gov A validated method for nine nitazene analogs, including N-Desethyl-isotonitazene, uses a C18 analytical column and multiple reaction monitoring (MRM) for detection. researchgate.netnih.gov This approach provides high sensitivity and specificity, making it suitable for forensic casework. cfsre.orgnih.gov In one such method, N-Desethyl-isotonitazene had a retention time of 6.45 minutes. researchgate.net

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This high-resolution mass spectrometry (HRMS) technique is invaluable for the initial identification and structural confirmation of N-Desethyl-isotonitazene in various samples, including post-mortem plasma and urine, as well as in seized drug materials. cfsre.orgwho.intcfsre.org It allows for the accurate mass measurement of the parent ion and its fragments, aiding in the unequivocal identification of the substance. nih.gov One LC-QTOF-MS method reported a retention time of 6.81 minutes for N-Desethyl-isotonitazene. cfsre.org

The table below summarizes key parameters from a published LC-MS/MS method for the analysis of N-Desethyl-isotonitazene and other nitazene analogs. researchgate.netoup.com

| Parameter | Value |

| Analytical Technique | Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS) |

| Chromatographic Column | C-18 Analytical Column oup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Retention Time | 6.45 minutes researchgate.net |

| Matrices Validated | Human Whole Blood, Urine, Tissue ojp.gov |

Environmental Geochemistry and Fate of Einecs 249 191 4

Abiotic Degradation Pathways of Einecs 249-191-4

Abiotic degradation involves the transformation of a chemical through non-biological processes, such as light-induced reactions and chemical transformations. fao.org For Pentachloroaniline, these pathways contribute significantly to its environmental transformation, alongside biotic processes.

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons. Structurally similar aniline (B41778) compounds are known to undergo photolysis in the environment. nih.gov The photolytic degradation of PCA is influenced by environmental conditions. In a laboratory setting simulating sunlight, the parent compound of PCA, quintozene, applied to sandy loam soil degraded with a half-life of 22.2 to 28.5 days, with PCA being the sole or major degradation product identified. fao.orgepa.gov This indicates that while PCA is formed through photolysis of its precursor, it may also be subject to further photodegradation. Studies on the photoreduction of quintozene have shown that ultraviolet irradiation can lead to reductive dechlorination, producing compounds like pentachlorobenzene (B41901) and various tetrachloronitrobenzene isomers. who.int

The estimated atmospheric half-life of vapor-phase pentachloroaniline, based on reactions with photochemically-produced hydroxyl radicals, is approximately 12 days. nih.gov

Table 1: Photolytic Degradation Half-Life Data This table is interactive. Users can sort columns by clicking on the headers.

| Parent Compound | Medium | Conditions | Half-Life (days) | Primary Degradate | Citation |

|---|---|---|---|---|---|

| Quintozene (PCNB) | Sandy Loam Soil | Simulated Sunlight (Xenon Arc Lamp) | 22.2 | Pentachloroaniline (PCA) | epa.gov |

| Quintozene (PCNB) | Sandy Loam Soil | Simulated Sunlight (Xenon Arc Lamp) | 28.5 | Pentachloroaniline (PCA) | fao.org |

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. Pentachloroaniline is generally considered stable against hydrolysis under typical environmental pH conditions because it lacks functional groups that are readily hydrolyzable. nih.gov While hydrolysis might occur under specific, non-environmental conditions, it is not considered a significant degradation pathway in soil or aquatic systems. smolecule.comtaylorandfrancis.com

Oxidative and reductive processes are key abiotic pathways for the transformation of PCA. In the atmosphere, PCA is expected to undergo oxidative degradation primarily through reactions with hydroxyl (OH) radicals. nih.gov

Reductive transformation is a more significant abiotic pathway, particularly in anoxic environments like sediments and water-logged soils. Pentachloroaniline itself is a product of the abiotic reduction of its parent compound, pentachloronitrobenzene (B1680406) (PCNB). researchgate.netosu.edu This reduction can be facilitated by natural reductants present in the environment. osu.edu Studies have demonstrated that PCNB is reduced to PCA in the presence of Fe(II) on goethite surfaces and by other electron donors such as bisulfide or polysulfides, a process often mediated by dissolved organic matter (DOM). osu.eduacs.orgosu.edu The degradation rate in natural pore waters containing such reductants can be faster than in systems with only high concentrations of Fe(II), suggesting that species like bisulfides, in conjunction with DOM acting as electron transfer mediators, play a crucial role. osu.eduosu.edu

Biotic Transformation and Biodegradation of this compound

Biotic transformation refers to the alteration of a chemical substance by living organisms or their enzymes. inflibnet.ac.in This is a major route for the degradation of PCA in many environments.

The microbial degradation of Pentachloroaniline primarily occurs under anaerobic conditions through reductive dechlorination. nih.govacs.org While PCA is resistant to degradation under some aerobic conditions, anaerobic microorganisms can sequentially remove chlorine atoms from the aromatic ring. nih.gov

A common degradation pathway observed in mixed methanogenic cultures is the stepwise dechlorination of PCA to less chlorinated anilines. researchgate.netnih.gov The sequence is as follows:

Pentachloroaniline (PCA) → Tetrachloroaniline (TeCA) → Trichloroaniline (TrCA) → Dichloroaniline (DCA) → Chloroaniline (CA). nih.gov

Specific microorganisms have been identified that are capable of degrading PCA or its parent compound. The bacterium Pseudomonas putida QTH3 has been shown to degrade PCNB to PCA. sigmaaldrich.com The anaerobic bacterium Desulfitobacterium frappieri PCP-1 can dechlorinate pentachloroaniline. nih.gov While the precise enzyme systems responsible for PCA degradation in these organisms are not fully elucidated in the provided literature, biotransformation in other contexts often involves enzyme systems like cytochrome P450. libretexts.org In the case of reductive dechlorination, the process is catalyzed by dehalogenase enzymes present in anaerobic bacteria. nih.gov

Table 2: Microbial Transformation of Pentachloroaniline This table is interactive. Users can sort columns by clicking on the headers.

| Condition | Process | Degradation Products | Involved Microorganisms (Examples) | Citation |

|---|---|---|---|---|

| Anaerobic | Reductive Dechlorination | Tetrachloroaniline, Trichloroaniline, Dichloroaniline, Chloroaniline | Mixed methanogenic cultures, Desulfitobacterium frappieri PCP-1 | nih.govnih.gov |

| Aerobic | No Degradation Observed | - | Various bacterial cultures from soil | nih.gov |

The complete degradation (mineralization) of complex chlorinated compounds like PCA often requires the synergistic action of a microbial consortium rather than a single microbial strain. frontiersin.orgbiorxiv.org Mixed microbial communities, such as those from estuarine sediments, have proven effective in the reductive dechlorination of PCA. nih.gov

In these consortia, different microbial groups perform specialized functions. mdpi.com For instance, fermentative bacteria can break down complex organic matter (like glucose or methanol, which may be added as electron donors) to produce simpler molecules and hydrogen. nih.govresearchgate.net These products then serve as electron donors and carbon sources for the dehalogenating bacteria, such as sulfate-reducers or other organohalide-respiring bacteria, which carry out the actual dechlorination of PCA. researchgate.netresearchgate.net

The dynamics of the microbial community are influenced by the prevailing environmental conditions. For example, under sulfate-reducing conditions, the dechlorination of PCA can occur, but the presence of high concentrations of nitrate (B79036) can inhibit this process, even though the initial transformation of PCNB to PCA may still happen. sigmaaldrich.comnih.gov This highlights the competitive and syntrophic interactions within the microbial consortium that ultimately determine the fate of Pentachloroaniline in the environment. researchgate.netresearchgate.net

Environmental Factors Influencing Biodegradation Kinetics of Fludioxonil (this compound) in Diverse Matrices

The biodegradation of Fludioxonil is a slow process, influenced by a combination of environmental conditions and microbial activity. It is generally considered to be moderately persistent to persistent in soil and stable in aquatic environments under anaerobic conditions. regulations.gov

Key Influencing Factors:

Microbial Presence and Activity: The primary route of degradation is microbial breakdown, although this is a slow process in aerobic soils. apvma.gov.au The presence of specific microbial consortia, particularly those containing bacteria from the genera Pseudomonas, Ochrobactrum, and Comamonas, has been shown to enhance biodegradation. nih.gov Studies have demonstrated that microbial consortia enriched from estuarine sediment and agricultural soil can completely degrade Fludioxonil at concentrations up to 10 mg L-1 within 21 days, following first-order kinetics. nih.gov The presence of other organic carbon sources can also promote the growth of degrading microorganisms through co-metabolism. minotaurproject.grresearchgate.net

Photodegradation: Fludioxonil is susceptible to photolysis, especially in aqueous media and on soil surfaces. apvma.gov.auregulations.gov In clear, shallow, sunlit water, the half-life due to photodegradation can be as short as 1 to 8.7 days. regulations.gov On soil surfaces, the photolytic half-life has been measured at 1.6 and 9.7 days. regulations.gov Indirect photodegradation, mediated by singlet oxygen, is a significant pathway in aquatic systems, with a predicted half-life of less than 2 days in near-surface sunlit waters. acs.org

Soil and Sediment Characteristics: The composition of the environmental matrix plays a crucial role. Factors such as pH, organic matter content, and the presence of other chemicals influence degradation rates. researchgate.net For example, the addition of non-UV light to laboratory soil systems has been shown to significantly reduce extractable Fludioxonil by 24% compared to dark controls, likely by stimulating phototrophic microorganisms that indirectly impact degradation. nih.gov

Temperature and Aeration: Biodegradation kinetics are temperature-dependent. researchgate.net Aerobic conditions are generally required for microbial breakdown in soil, as the compound is stable under anaerobic aquatic conditions. apvma.gov.auregulations.gov

Biodegradation Half-Life Data:

| Matrix | Condition | Half-Life (Days) |

| Soil (Laboratory) | Aerobic | 143 - 365 regulations.gov |

| Soil (Field) | Dissipation | 87 - 228 regulations.gov |

| Aquatic (Laboratory) | Aerobic | 473 - 718 regulations.gov |

| Aquatic (Laboratory) | Anaerobic | Stable regulations.gov |

| Water (Photolysis) | Clear, shallow, sunny | 1 - 8.7 regulations.gov |

| Soil (Photolysis) | Surface | 1.6 - 9.7 regulations.gov |

| Water (Indirect Photodegradation) | Near-surface, sunlit | < 2 acs.org |

Transport and Distribution Modeling of Fludioxonil (this compound) in Aquatic, Terrestrial, and Atmospheric Systems

Modeling the movement and distribution of Fludioxonil is essential for assessing its potential environmental exposure and risk. federalregister.gov Its physicochemical properties, such as moderate water solubility and low volatility, are key inputs for these models. regulations.gov

Aquatic Systems: Fludioxonil can enter aquatic environments through spray drift, surface runoff, and erosion. nih.govmdpi.com Once in the water, its fate is governed by photodegradation and sorption to sediment. apvma.gov.auacs.org Due to its high sorption coefficient (Koc), Fludioxonil is likely to partition from the water column to sediment, where it is more persistent. apvma.gov.auregulations.gov Screening level water exposure models, such as those used by the U.S. Environmental Protection Agency, are employed to estimate drinking water concentrations for risk assessment. federalregister.gov

Terrestrial Systems: In soil, Fludioxonil's mobility is generally low to moderate. regulations.gov Its tendency to bind to soil organic carbon limits its potential for leaching into groundwater. regulations.govpublications.gc.ca Field studies have shown that measurable residues of the parent compound are typically not found at depths below 30 inches. regulations.gov However, one of its degradates, CGA-192155, has been detected at depths of 6 to 12 inches. regulations.gov

Atmospheric Systems: Fludioxonil has a low vapor pressure, indicating it is not expected to substantially volatilize from soil or water. regulations.gov Any amount that does enter the atmosphere is predicted to have a very short half-life of about 2.2 hours due to atmospheric oxidation, limiting its potential for long-range transport and bioaccumulation in terrestrial organisms. regulations.gov

Sorption and Desorption Dynamics of Fludioxonil (this compound) in Environmental Media (e.g., soil, sediment, particulate matter)

Sorption to soil and sediment is a dominant process controlling the environmental fate and bioavailability of Fludioxonil.

Sorption Coefficients: The extent of sorption is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). Reported Koc values for Fludioxonil vary but consistently indicate it is slightly to moderately mobile, with a strong tendency to bind to organic matter. regulations.gov

Values have been reported in the range of 991–2440 L/kgoc. regulations.gov

Other studies have reported much higher Koc values, ranging from 11,462 to 363,311 L/kg in various soil types, indicating immobility. publications.gc.ca

This strong sorption behavior means that Fludioxonil is likely to accumulate in the sediment of aquatic systems and the upper layers of soil. apvma.gov.auregulations.gov

Desorption Dynamics: Desorption studies investigate the reversibility of the sorption process. While specific quantitative data on Fludioxonil's desorption is limited in the provided search results, the high Koc values suggest that desorption is likely to be a slow process. The binding to soil and sediment particles is generally strong, reducing its availability in the aqueous phase. regulations.govpublications.gc.ca

Factors Influencing Sorption:

Organic Carbon Content: The primary factor influencing Fludioxonil sorption is the organic carbon content of the soil or sediment. Higher organic carbon leads to stronger sorption. regulations.gov

Soil Type: Soil texture (e.g., sand, loam, clay) also affects sorption, with finer textured soils generally exhibiting higher sorption capacity. publications.gc.ca

Sorption Data Table:

| Parameter | Value Range | Implication |

| Log Kow | 4.1 regulations.gov | Potential for accumulation |

| Koc (L/kgoc) | 991 - 2440 regulations.gov | Slightly to moderately mobile |

| Koc (L/kgoc) | 11,462 - 363,311 publications.gc.ca | Immobile |

Table of Compound Names

| Common Name/Identifier | Chemical Name |

| This compound | 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile fao.org |

| Fludioxonil | 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile fao.org |

| CGA-192155 | Metabolite of Fludioxonil regulations.gov |

| Cyprodinil | 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine |

| Pyrrolnitrin | 3-chloro-4-(2-nitro-1H-pyrrol-3-yl)-1H-pyrrole |

| Triazoles | A class of fungicides containing a triazole ring |

| Epoxiconazole | (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole |

| Azoxystrobin | methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate |

| Metalaxyl | methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate |

| Sedaxane | a mixture of 2 cis-isomers N'-[4-(dideuteromethoxy)-1,1-dimethylphenethyl]-N-ethyl-N-methyl-imidoformamide and 2 trans-isomers N'-[4-(dideuteromethoxy)-1,1-dimethylphenethyl]-N-ethyl-N-methyl-imidoformamide |

| Thiabendazole | 2-(thiazol-4-yl)benzimidazole |

| Imidacloprid | (E)-1-(6-chloro-3-pyridylmethyl)-N-nitroimidazolidin-2-ylideneamine |

| Thiamethoxam | 3-(2-chloro-1,3-thiazol-5-ylmethyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene(nitro)amine |

| Chlorantraniliprole | 5-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide |

Ecotoxicological Research Methodologies and Environmental Impact Assessment Frameworks for Einecs 249 191 4

Development of In Silico Models for Environmental Exposure Assessment of Einecs 249-191-4

The assessment of environmental exposure to chemicals such as 4-chloro-3-methylphenol, also known as p-chloro-m-cresol (PCMC), increasingly relies on in silico models. These computational tools are essential for predicting the environmental fate and potential exposure pathways of substances, often before extensive empirical data is available. For PCMC, various in silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are utilized to estimate its environmental behavior.

In silico models are a cost-effective and ethical alternative to traditional ecotoxicity testing. rsc.org They are employed to fill data gaps when experimental data on chemical properties or ecotoxicological effects are lacking. nih.gov The Canadian government, for instance, has utilized a risk-based approach known as the Ecological Risk Classification of Organic Substances (ERC) to characterize the ecological risk of chlorocresol. This approach uses multiple metrics for both hazard and exposure, which are informed by modeled data. canada.cacanada.ca According to models used in the ERC, chlorocresol is not expected to persist in water, air, sediment, or soil. canada.ca

A key aspect of environmental exposure assessment is predicting a substance's distribution in different environmental compartments. A Mackay fugacity level 1 calculation for a similar compound, 4-chloro-2-methylphenol, predicted an environmental distribution of 33% in air, 56% in water, 6% in soil, and 5% in sediment. oecd.org Such models are crucial for understanding where a chemical is likely to accumulate.

The development of these models relies on high-quality data from a range of species and adherence to standardized guidelines, such as those from the OECD. rsc.org For dermal exposure, which can be a significant route for certain applications, in silico models like IH SkinPerm have been developed, although their accuracy can vary depending on the substance and formulation. researchgate.net

Interactive Data Table: In Silico Model Predictions for PCMC and Related Compounds

| Model/Approach | Prediction for PCMC (or related compound) | Environmental Compartment/Endpoint | Reference |

| Ecological Risk Classification (ERC) | Not expected to persist | Water, Air, Soil, Sediment | canada.ca |

| Mackay Fugacity Level 1 (for 4-chloro-2-methylphenol) | 56% distribution | Water | oecd.org |

| Mackay Fugacity Level 1 (for 4-chloro-2-methylphenol) | 33% distribution | Air | oecd.org |

| Mackay Fugacity Level 1 (for 4-chloro-2-methylphenol) | 6% distribution | Soil | oecd.org |

| Mackay Fugacity Level 1 (for 4-chloro-2-methylphenol) | 5% distribution | Sediment | oecd.org |

Mechanistic Ecotoxicology Research Paradigms Relevant to this compound Environmental Interactions

Mechanistic ecotoxicology aims to understand the specific biochemical and physiological processes through which a substance exerts its toxic effects on organisms. For 4-chloro-3-methylphenol, a key mechanism of toxicity is its action as a phenolic compound. industrialchemicals.gov.au

Phenols, including PCMC, can disrupt cellular membranes, leading to increased permeability and leakage of essential intracellular components like potassium and phosphate (B84403) ions. herts.ac.uk This membrane-disrupting process is a primary mode of its biocidal and preservative action. industrialchemicals.gov.auherts.ac.uk The hydroxyl group on the phenol (B47542) structure can bind to proteins on cell walls, contributing to this effect. industrialchemicals.gov.au

Another relevant research paradigm is the study of metabolic pathways. In some organisms, PCMC can be degraded. For example, the facultative bacterium Thauera sp. strain DO has been shown to degrade p-Chlorocresol aerobically through two main pathways: dehalogenation followed by the catechol degradation pathway, or by oxidation of the methyl group to form 4-chlorobenzoate. wikipedia.org Understanding these degradation pathways is crucial for assessing the persistence and ultimate fate of the compound in the environment.

The toxicant-target approach is another paradigm used to screen for potential toxicity. acs.org This involves computationally modeling the interaction between a potential toxicant and specific macromolecular targets within an organism. For instance, studies have modeled the interaction of environmental chemicals with estrogen receptors to predict endocrine-disrupting potential. acs.org While specific studies on PCMC's interaction with a wide range of such targets were not found, this approach represents a key area of modern ecotoxicological research.

Advanced Ecological Risk Assessment Methodologies and Their Applicability to this compound in Non-Human Ecosystems

Advanced ecological risk assessment (ERA) methodologies move beyond simple comparisons of exposure and effect concentrations to incorporate more complex, realistic scenarios. These often involve tiered approaches and a weight of evidence, integrating data from various sources. nih.gov

For 4-chloro-3-methylphenol, a prominent example of an advanced ERA methodology is the Ecological Risk Classification of Organic Substances (ERC) used by Canadian authorities. canada.cacanada.ca The ERC is a risk-based approach that considers multiple metrics for both hazard and exposure. Hazard profiles are built using data on the mode of toxic action, chemical reactivity, and bioavailability, among others. Exposure profiles consider factors like emission rates and environmental persistence. canada.cacanada.ca Based on this comprehensive assessment, chlorocresol was classified as having a low potential for ecological risk in the Canadian context, as it is considered unlikely to cause harm to the environment. canada.cacanada.ca

Another key component of advanced ERA is the determination of a Predicted No-Effect Concentration (PNEC). This value represents the concentration below which adverse effects in an ecosystem are not expected to occur. For the related compound 4-chloro-2-methylphenol, a PNEC for aquatic organisms was determined to be 0.05 mg/L, derived from long-term fish and daphnia toxicity data and an assessment factor. oecd.org For soil organisms, where direct ecotoxicological data was lacking, the equilibrium partitioning method was applied to calculate a PNEC of 0.36 mg/kg. oecd.org

These methodologies highlight a shift towards more holistic and data-integrated approaches for assessing the environmental risks of chemicals like PCMC.

Interactive Data Table: Ecotoxicity Data for PCMC and Related Compounds

| Organism | Endpoint | Value | Compound | Reference |

| Fish | LC50 (96h) | 2.3-6.6 mg/L | 4-chloro-2-methylphenol | oecd.org |

| Daphnids | EC50 (48h) | 0.29-1.0 mg/L | 4-chloro-2-methylphenol | oecd.org |

| Algae | EC50 (96h) | 8.2 mg/L | 4-chloro-2-methylphenol | oecd.org |

| Oncorhynchus mykiss (Rainbow Trout) | NOEC (28 days, growth) | 0.15 mg/L | 4-chloro-3-methylphenol | europa.eu |

| Daphnia | NOEC (21 days, reproduction) | 0.55 mg/L | 4-chloro-2-methylphenol | oecd.org |

Bioavailability Assessment Methodologies of this compound in Environmental Contexts (e.g., aquatic organisms, soil invertebrates)

Bioavailability, the fraction of a chemical in the environment that is available for uptake by an organism, is a critical factor in determining its potential toxicity. For 4-chloro-3-methylphenol, its bioavailability is influenced by its physicochemical properties and environmental conditions.

One of the key parameters used to predict bioaccumulation potential is the octanol-water partition coefficient (log Kow). For 3-methyl-4-chlorophenol, the log Kow is 3.1. epa.gov This value, along with bioconcentration factor (BCF) data, suggests a low potential for significant bioaccumulation in organisms. canada.cacanada.caepa.gov

Bioaccumulation models, such as those used by the U.S. EPA, provide a more mechanistic understanding of bioavailability. epa.gov These models incorporate processes like chemical uptake from water and diet, elimination at the gill surface, fecal egestion, growth dilution, and metabolic biotransformation. epa.gov They also account for the fraction of the chemical that is freely dissolved in the water column, as this is the primary form available for bioconcentration. epa.gov National-level Bioaccumulation Factor (BAF) estimates for 3-methyl-4-chlorophenol are low, ranging from 25 L/kg to 39 L/kg. epa.gov

While PCMC is not expected to adsorb strongly to soils or sediments, its bioavailability in these compartments is still a relevant consideration. lanxess.com The equilibrium partitioning method is one approach used to estimate the potential for effects in soil, by relating the concentration in soil to the concentration in pore water and the known toxicity to aquatic organisms. oecd.org This method was used to derive a PNEC for soil for the related compound 4-chloro-2-methylphenol. oecd.org

Theoretical Chemistry and Computational Modeling of Einecs 249 191 4

Quantum Chemical Investigations of Dicopper Oxide Structure, Reactivity, and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of dicopper oxide. rsc.orgderpharmachemica.com These studies provide detailed insights into bond characteristics, electronic band structures, and the influence of defects.

Structural and Electronic Properties: DFT calculations have been used to determine the structural parameters of Cu₂O. For a pure 3x2x1 supercell of cuprous oxide (Cu₂₄O₁₂), the calculated Cu-O bond length was found to be 3.5232 Å. ajol.info The O-Cu-O bond angle has been measured at 109.471°, confirming the tetrahedral coordination within the structure. ajol.info The electronic properties are a key focus, with the band gap being a critical parameter. Standard DFT approximations tend to underestimate the band gap of Cu₂O, yielding theoretical values in the range of 0.5 eV to 0.8 eV, whereas the experimental value is approximately 2.17 eV. derpharmachemica.comaip.org More advanced calculations, however, can provide results closer to experimental findings. For instance, DFT calculations on various planes of Cu₂O have shown that the (100) planes exhibit a constant band gap of 1.787 eV. researchgate.net

The presence of defects, such as oxygen vacancies, significantly alters the electronic structure and stability. derpharmachemica.comajol.info DFT studies show that removing oxygen atoms tends to decrease the band gap. derpharmachemica.com For example, pristine Cu₂O calculated with a specific DFT method had a band gap of 1.67 eV, which changed to 1.97 eV with a single oxygen vacancy and 1.16 eV with two vacancies, highlighting the strong influence of defect concentration on optoelectronic properties. ajol.info These vacancies also affect local geometry, causing an increase in the Cu-O bond length from 1.8492 Å in a pristine structure to 1.9840 Å in a single vacancy configuration. ajol.info

Reactivity and Stability: The reactivity of dicopper oxide surfaces is often linked to coordinatively unsaturated copper ions. rsc.org Quantum chemical studies have explored the activation of chemical bonds on copper oxide species. For example, the activation of methane (B114726) by copper oxide cations (CuO⁺) has been investigated using post-Hartree-Fock and DFT methods, revealing the critical role of oxygen-centered radicals in the reaction mechanism. rsc.org The stability of various copper oxide cluster cations (CuₙOₘ⁺) has been studied by comparing experimental ion mobility mass spectrometry with theoretically calculated collision cross-sections (CCSs) for structures optimized with quantum chemical calculations. acs.org For Cu₂O⁺, the most stable structure was determined to be a bent geometry. acs.org

Below is a table summarizing key parameters of dicopper oxide derived from quantum chemical investigations.

| Calculated Parameter | Method/System | Value | Reference |

| Cu-O Bond Length (Pristine) | DFT (3x2x1 supercell) | 3.5232 Å | ajol.info |

| Cu-O Bond Length (Pristine) | DFT | 1.8492 Å | ajol.info |

| Cu-O Bond Length (Single O Vacancy) | DFT | 1.9840 Å | ajol.info |

| O-Cu-O Bond Angle | DFT (3x2x1 supercell) | 109.471° | ajol.info |

| Band Gap (Pristine) | DFT | 1.67 eV | ajol.info |

| Band Gap (Single O Vacancy) | DFT | 1.97 eV | ajol.info |

| Band Gap (Two O Vacancies) | DFT | 1.16 eV | ajol.info |

| Band Gap ((100) plane) | DFT | 1.787 eV | researchgate.net |

Molecular Dynamics Simulations for Understanding Dicopper Oxide Interactions with Environmental Components

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This approach is invaluable for understanding the dynamic interactions between dicopper oxide surfaces and environmental components like water. researchgate.netnih.gov These simulations rely on force fields, which define the interatomic potentials governing the interactions.

Interactions with Water: The interaction of water with Cu₂O surfaces is crucial for understanding its environmental behavior. MD simulations, often complemented by DFT calculations, have shown that water molecules can adsorb onto the Cu₂O surface through the formation of O-Cu bonds and additional hydrogen bonds. researchgate.netresearchgate.net On a clean Cu₂O(111) surface at low coverage, water prefers to adsorb molecularly, interacting with coordinatively unsaturated copper atoms. researchgate.net The presence of surface defects, like oxygen vacancies, can promote the dissociation of water molecules. researchgate.net

Reactive force fields (ReaxFF), a type of potential used in MD, have been developed to model the complex chemical reactions that can occur at the Cu₂O-water interface. nih.govnih.gov These simulations can reveal atomistic details of processes like chloride ion adsorption and transport through copper oxide films in aqueous solutions, which is relevant for understanding corrosion and environmental fate. nih.gov One study using ReaxFF investigated the structural evolution of a copper oxide film, including its thinning and breakdown in the presence of chloride ions. nih.gov Another MD simulation study focused on the interaction between corrosion inhibitors like benzotriazole (B28993) and a Cu₂O crystal in a water solution, finding that the binding is primarily driven by Coulombic interactions. researchgate.net

Development of Force Fields: A significant area of research is the development and parameterization of accurate force fields for copper and its oxides to be used in MD simulations. aps.orgresearchgate.net The charge-optimized many-body (COMB) potential, for instance, is an extended Tersoff-based formalism that includes variable charge electrostatics to model interactions between molecular oxygen and the metal oxide surface. aps.orgaps.org These potentials are fitted to a training set of data from both experiments and high-level ab initio calculations, including properties like cohesive energies and elastic constants. researchgate.net Such validated potentials are then used in large-scale MD simulations to model phenomena like the oxidation of copper surfaces and the structure of Cu/Cu₂O interfaces. aps.orgresearchgate.net

The table below presents findings from MD simulations concerning Cu₂O interactions.

| Simulation Focus | Key Finding | Method | Reference |

| Water Adsorption on Cu₂O(111) | Molecular adsorption is preferred on clean surfaces; defects promote dissociation. | DFT & MD | researchgate.net |

| Chloride Interaction in Water | Surface condition plays a key role in chloride ion adsorption and subsequent oxide film breakdown. | ReaxFF MD | nih.gov |

| Corrosion Inhibitor Interaction | Benzotriazole binds to the Cu₂O surface in water, mainly via Coulomb interactions. | MD | researchgate.net |

| Cu/Cu₂O Interface Modeling | Development of COMB potential to simulate oxidation and interface structures. | MD with COMB | aps.orgresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predicting Environmental Fates of Dicopper Oxide

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to predict the activity (e.g., toxicity, environmental fate) of a chemical based on its molecular structure and physicochemical properties, known as descriptors. While traditionally applied to organic compounds, there is a growing effort to develop nano-QSAR models for inorganic materials like metal oxides. insilico.eueuropa.euresearchgate.net

Challenges and Approaches for Inorganic Compounds: Developing QSAR models for inorganic compounds like dicopper oxide presents unique challenges. researchgate.netresearchgate.net Many standard molecular descriptors are designed for organic molecules with covalent bonds and may not be applicable. researchgate.net Therefore, research has focused on identifying and utilizing descriptors relevant to metal oxides. These can include descriptors derived from the periodic table (e.g., electronegativity, ionic radius), as well as physicochemical properties like solubility, band gap energy, and metal cation formation potential. rsc.org

Nano-QSAR for Metal Oxides: Several studies have successfully developed nano-QSAR models to predict the properties of various metal oxide nanoparticles. insilico.eursc.orgoup.comresearchgate.net For example, a model was developed to describe the cytotoxicity of 17 different metal oxide nanoparticles against E. coli bacteria. insilico.eu Another study developed QSAR models for the cytotoxicity of 25 metal (hydro)oxide nanoparticles, identifying electronegativity and solubility as key contributing descriptors. rsc.org These models often employ machine learning algorithms such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Random Forest (RF), and Support Vector Machines (SVM). rsc.orgoup.comacs.org

Application to Dicopper Oxide: While specific QSAR models developed exclusively for the environmental fate of dicopper oxide are not widely documented in the reviewed literature, the methodologies established for general metal oxides are directly applicable. To develop such a model, one would need a curated dataset of experimental data on the environmental fate of Cu₂O and other relevant metal oxides. Descriptors for Cu₂O would be calculated, including both fundamental properties (e.g., lattice energy, band gap from quantum calculations) and compound-specific properties (e.g., particle size, surface area, dissolution rate in relevant media). By applying machine learning algorithms, a predictive model could be constructed. oup.comresearchgate.net Such a model would be a valuable tool for assessing the potential environmental impact of dicopper oxide nanomaterials without extensive experimental testing.

The table below lists common descriptors and modeling techniques used in nano-QSAR studies for metal oxides, which could be applied to dicopper oxide.

| Component | Examples | Relevance | Reference(s) |

| Model Descriptors | Electronegativity, Ionic Radius, Solubility, Band Gap Energy, Particle Size, Zeta Potential | Characterize the physicochemical properties that govern interactions and fate. | insilico.eursc.org |

| Modeling Techniques | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Random Forest (RF), Support Vector Machine (SVM) | Statistical and machine learning algorithms to build the predictive relationship. | rsc.orgoup.comacs.org |

| Validation Methods | Internal Validation (e.g., Cross-Validation), External Validation, Applicability Domain | Ensure the model is robust, predictive, and not overfitted. | rsc.org |

Table of Mentioned Chemical Compounds

| EINECS Number | Common Name/Synonym | Chemical Formula |

| 249-191-4 | Dicopper Oxide / Cuprous Oxide | Cu₂O |

| N/A | Copper Oxide Cation | CuO⁺ |

| N/A | Benzotriazole | C₆H₅N₃ |

| N/A | Water | H₂O |

Regulatory Science and Chemical Management Policy Research for Einecs 249 191 4

Critical Analysis of Regulatory Frameworks (e.g., REACH, CLP) and Their Specific Application to Einecs 249-191-4

The management of chemical substances within the European Union is principally governed by two key regulations: REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging).

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals)

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine is registered under the REACH regulation, which indicates that manufacturers or importers have submitted a dossier of information on the substance's properties and uses to the European Chemicals Agency (ECHA). The REACH framework is designed to ensure a high level of protection for human health and the environment, and the registration of 6PPD signifies its legal standing for use within the EU market, subject to the submitted data and assessments.

CLP (Classification, Labelling and Packaging)

The CLP Regulation aligns the European Union system of classification, labelling, and packaging of chemical substances and mixtures to the Globally Harmonised System (GHS). The harmonized classification and labelling of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine under the CLP regulation are as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Hazardous to the aquatic environment - Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment - Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

| This data is based on the classification and labelling information available in safety data sheets and chemical databases. |

This classification mandates specific labelling and packaging requirements to alert users to the potential hazards. Notably, the high aquatic toxicity is a significant factor in its environmental risk assessment. According to safety data sheets, the substance is not classified as a skin or respiratory sensitizer, nor is it considered a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance based on current assessments. wa.gov

Methodologies for Data Generation and Requirements for Chemical Risk Assessment of this compound within Regulatory Contexts

The chemical risk assessment for N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine under REACH involves a multi-step process that relies on data generated through various methodologies. This process includes hazard identification, dose-response assessment, exposure assessment, and risk characterization.

For hazard identification, a range of toxicological and ecotoxicological studies are required. These typically include studies on acute and chronic toxicity to various organisms, mutagenicity, and carcinogenicity. For instance, oral LD50 values in rats have been established to determine its acute oral toxicity. useforesight.io Ecotoxicological data, such as the No Observed Effect Concentration (NOEC) for fish, are crucial for determining the Predicted No-Effect Concentration (PNEC), a key parameter in environmental risk assessment. acs.org

Exposure assessment involves estimating the concentration of the substance that humans and the environment are likely to be exposed to during its lifecycle. This includes modeling releases to different environmental compartments (air, water, soil) and considering various exposure scenarios for workers and consumers. For 6PPD, its primary use in tires leads to releases into the environment through tire wear particles. geoengineers.comresearchgate.net

Risk characterization integrates the hazard and exposure data to determine the likelihood of adverse effects. This is often expressed as a risk characterization ratio (RCR), which compares the predicted exposure concentration (PEC) with the derived no-effect level (DNEL) for human health or the PNEC for the environment. An RCR below 1 generally indicates that risks are adequately controlled.

Research into Substance Evaluation and Prioritization Processes within Regulatory Bodies (e.g., SVHC identification processes)

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine was included in the Community Rolling Action Plan (CoRAP) in 2013 for substance evaluation by Slovakia. reach.lu The CoRAP list includes substances that are suspected of posing a risk to human health or the environment and require further evaluation by a Member State Competent Authority. The inclusion of 6PPD in CoRAP indicates that there were initial concerns that warranted a more in-depth assessment of its potential hazards and risks.

The substance evaluation process under REACH aims to clarify any suspected risks and to determine if further regulatory action is needed. This can include requests for additional information from the registrants to fill data gaps. While the specific outcome of the 2013 evaluation by Slovakia is not detailed in the readily available public documents, the process itself is a critical component of the prioritization of substances for further regulatory scrutiny.

A substance may be identified as a Substance of Very High Concern (SVHC) if it meets specific criteria, such as being carcinogenic, mutagenic, or toxic for reproduction (CMR), PBT, vPvB, or having other properties of equivalent concern. While 6PPD itself is not currently on the SVHC Candidate List, the high toxicity of its transformation product, 6PPD-quinone, has led to increased regulatory attention, particularly outside of the EU. useforesight.iofederalregister.gov This highlights that the prioritization process can be influenced by new scientific findings regarding a substance or its degradation products.

Policy Implications of Environmental Monitoring and Assessment Strategies for this compound

Recent scientific research has identified a significant environmental issue associated with N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine. When used in tires, 6PPD reacts with atmospheric ozone to form a transformation product called 6PPD-quinone. mdpi.com This quinone has been found to be extremely toxic to certain aquatic species, notably coho salmon, causing acute mortality in urban runoff. geoengineers.comresearchgate.net

These findings have significant policy implications for environmental monitoring and assessment:

Expansion of Monitoring Programs: There is a growing need to include not only the parent compound (6PPD) but also its transformation products (6PPD-quinone) in routine environmental monitoring programs, especially in areas receiving urban and road runoff. researchgate.net

Development of Analytical Methods: The development and standardization of analytical methods for the detection and quantification of 6PPD-quinone in various environmental matrices are crucial for effective monitoring and risk assessment. epa.gov

Revision of Environmental Quality Standards: The high toxicity of 6PPD-quinone may necessitate the development of specific environmental quality standards (EQS) for this substance to protect vulnerable aquatic ecosystems.

Focus on Non-point Source Pollution: The release of 6PPD from tires represents a diffuse, non-point source of pollution, which poses challenges for traditional pollution control strategies. This calls for innovative policy approaches, such as promoting green infrastructure (e.g., bioswales, rain gardens) to treat stormwater runoff and reduce the transport of tire wear particles into waterways. env.go.jp

International Cooperation: As tires are traded globally, the issue of 6PPD and 6PPD-quinone pollution is not confined to a single region. International collaboration on research, monitoring, and potential mitigation strategies is essential.

Socio-Economic Research Considerations in the Context of Chemical Substance Management Policies for this compound

The management of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine and its transformation products involves various socio-economic considerations. A comprehensive socio-economic analysis would weigh the costs of potential regulatory actions against the benefits of reduced environmental and potential human health risks.

Key Socio-Economic Factors:

| Factor | Description |

| Industrial Importance | 6PPD is a critical component in the manufacturing of tires and other rubber products, contributing to their safety and longevity. The global market for this chemical is significant. |

| Costs of Regulation | Potential regulatory measures, such as restrictions on the use of 6PPD, could impose significant costs on the tire and rubber industries. These costs could include research and development of safer alternatives, reformulation of products, and changes in manufacturing processes. |

| Benefits of Regulation | The benefits of regulating 6PPD would primarily be the protection of aquatic ecosystems from the toxic effects of 6PPD-quinone. This can have direct economic benefits for fisheries and tourism, as well as non-market benefits related to biodiversity and ecosystem health. |

| Innovation and Green Chemistry | Regulatory pressure can act as a driver for innovation in the chemical and tire industries, encouraging the development of safer and more sustainable alternatives to 6PPD. This aligns with the principles of green chemistry. |

| Public Health Considerations | While the primary concern to date has been ecotoxicity, the presence of 6PPD and its metabolites in human urine warrants further investigation into potential human health impacts, which would also be a key consideration in a socio-economic analysis. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.